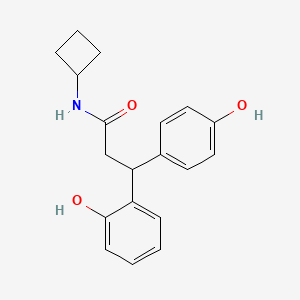![molecular formula C18H14N2O4S B6031318 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6031318.png)
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate, also known as Thiazolidine, is a heterocyclic compound that has been widely studied for its potential biomedical applications. Thiazolidine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
Aplicaciones Científicas De Investigación
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has been extensively studied for its potential biomedical applications. One of the most significant applications of this compound is its use as an antioxidant. This compound has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress and cellular damage. This compound has also been studied for its potential anti-inflammatory and antitumor properties.
Mecanismo De Acción
The mechanism of action of 4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating oxidative stress and inflammation. This compound has been found to inhibit the production of reactive oxygen species and reduce the expression of inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in cellular damage. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to possess antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to possess various biological activities. This compound can also be easily modified to produce analogs with improved biological activities. However, this compound has several limitations for lab experiments. This compound is relatively unstable and can degrade over time. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate has several potential future directions for research. One potential direction is the development of this compound analogs with improved biological activities. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. This compound could also be studied for its potential applications in the development of new drugs and therapies. Finally, this compound could be studied for its potential applications in the field of materials science.
Métodos De Síntesis
4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate can be synthesized by the reaction of 2-mercaptoacetic acid with an aldehyde or ketone in the presence of a base. This reaction results in the formation of a thiazolidine ring, which can be further modified to produce this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxybenzoic acid with 2-aminothiophenol in the presence of a base.
Propiedades
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-8-4-12(5-9-13)17(22)24-14-6-2-11(3-7-14)10-15-16(21)20-18(19)25-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAFQXCZFXVJKG-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(methylenedisulfonyl)bis{3-[4-(dimethylamino)phenyl]acrylonitrile}](/img/structure/B6031256.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)



![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![5-{[(4-bromophenyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
![2-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6031327.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
![N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)